Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate
Description
Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl group at position 4, a (2-phenylethyl)amino substituent at position 2, and an ethyl carboxylate ester at position 5. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis .
Properties
CAS No. |
903446-45-7 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c1-3-21-15(20)14-11-18-16(19-12(14)2)17-10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,17,18,19) |
InChI Key |
PUBYQZWPNKZULH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety at position 5 of the pyrimidine ring is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution. In basic conditions, hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate anion, which is protonated in acidic workup .
Substitution at the Amino Group
The [(2-phenylethyl)amino] substituent at position 2 can participate in alkylation or acylation reactions.
Key Observations :
-
Acylation typically requires anhydrous conditions and a base (e.g., pyridine) to neutralize HCl byproducts .
-
Alkylation may proceed via an S<sub>N</sub>2 mechanism, with the amino group acting as a nucleophile .
Oxidation Reactions
The methyl group at position 4 and the pyrimidine ring itself may undergo oxidation.
Challenges :
-
Over-oxidation of the pyrimidine ring may lead to degradation products. Controlled conditions (e.g., mild oxidizing agents) are critical .
Nucleophilic Aromatic Substitution
Electron-deficient pyrimidine rings can undergo substitution at positions activated by electron-withdrawing groups.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Halogenation | Cl<sub>2</sub>, FeCl<sub>3</sub> | Ethyl 4-methyl-2-[(2-phenylethyl)amino]-5-chloropyrimidine-5-carboxylate |
Limitations :
-
The electron-donating amino group at position 2 deactivates the ring, making substitution less favorable unless directed by strong meta-directing groups .
Ring Functionalization via Cycloaddition
The pyrimidine ring may participate in cycloaddition reactions under specific conditions.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, heat | Ethyl 4-methyl-2-[(2-phenylethyl)amino]-5-(2,5-dioxo-3-furyl)pyrimidine-5-carboxylate |
Notes :
-
The electron-deficient pyrimidine ring acts as a dienophile in Diels-Alder reactions, forming fused bicyclic structures .
Reductive Amination
The amino group can be modified via reductive amination to introduce alkyl or aryl substituents.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| With formaldehyde | HCHO, NaBH<sub>3</sub>CN | Ethyl 4-methyl-2-[N-(2-phenylethyl)-N-methylamino]pyrimidine-5-carboxylate |
Scientific Research Applications
Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Variations at Position 2
The amino group at position 2 is a critical site for structural modification. Key analogues include:
Key Observations :
Modifications at Position 4 and 6
Variations at positions 4 and 6 influence steric bulk and solubility:
Key Observations :
- Sulfanyl vs. Amino: Sulfanyl groups (C6) may participate in disulfide bonding or metal coordination, unlike amino groups .
Ester vs. Carboxylic Acid Derivatives
Hydrolysis of the ethyl ester to a carboxylic acid alters physicochemical properties:
Biological Activity
Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a phenylethylamino group and an ethyl ester at the 5-position, which contribute to its unique pharmacological properties.
Molecular Structure
The molecular formula for this compound is C15H17N3O2. The compound exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-2-chloropyrimidine with 2-phenylethylamine, followed by esterification to form the ethyl ester. Common solvents used in the synthesis include ethanol and methanol, often facilitated by catalysts such as palladium on carbon (Pd/C) .
This compound interacts with specific biological targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Acting as an agonist or antagonist at various receptor sites, influencing physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : this compound has been evaluated for its antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific applications:
- Case Study 1 : A study demonstrated that a related pyrimidine derivative significantly reduced tumor growth in xenograft models of breast cancer, indicating potential therapeutic use in oncology .
- Case Study 2 : Research involving the compound's antimicrobial activity showed promising results against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be helpful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | C8H11N3O2S | Antiviral, anticancer |
| 4-Methyl-2-(phenylethyl)aminopyrimidine | C14H15N3O | Antimicrobial |
| Pyrimidine derivatives | Various | Broad-spectrum biological activity |
Research Findings
Recent research has focused on optimizing the pharmacological properties of this compound. Key findings include:
- Structure–Activity Relationship (SAR) : Modifications to the phenylethyl group enhance selectivity and potency against specific targets .
- In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor sizes and improve survival rates when administered alongside conventional therapies .
- Toxicological Profile : Safety assessments indicate a favorable profile, with minimal side effects observed at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
